molecular formula C8H8BrClN2O2 B15314273 Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate

Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate

Cat. No.: B15314273
M. Wt: 279.52 g/mol
InChI Key: PDGKITLDLAYJSA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethyl ester group at the 2-position, an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridine ring. The unique substitution pattern on the pyridine ring makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of a pyridine precursor followed by the introduction of the amino and ethyl ester groups. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and chlorinating agents such as thionyl chloride (SOCl2). The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which can be useful intermediates in further synthesis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-bromo-5-chloropyridine-2-carboxylate
  • Ethyl 3-amino-4-bromo-6-fluoropyridine-2-carboxylate
  • Ethyl 3-amino-4-chloro-6-bromopyridine-2-carboxylate

Uniqueness

Ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the amino, bromo, and chloro groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H8BrClN2O2

Molecular Weight

279.52 g/mol

IUPAC Name

ethyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)7-6(11)4(9)3-5(10)12-7/h3H,2,11H2,1H3

InChI Key

PDGKITLDLAYJSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)Cl)Br)N

Origin of Product

United States

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